(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate (S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 200865-04-9
VCID: VC7122311
InChI: InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1
SMILES: CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C
Molecular Formula: C12H24N2O3
Molecular Weight: 244.335

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

CAS No.: 200865-04-9

Cat. No.: VC7122311

Molecular Formula: C12H24N2O3

Molecular Weight: 244.335

* For research use only. Not for human or veterinary use.

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate - 200865-04-9

Specification

CAS No. 200865-04-9
Molecular Formula C12H24N2O3
Molecular Weight 244.335
IUPAC Name tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1
Standard InChI Key BMDIHOPLEQXJHI-MRVPVSSYSA-N
SMILES CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s (S)-configuration at the chiral center is pivotal for its biological and synthetic relevance. The stereochemistry arises from the L-tert-leucine precursor used in its synthesis . The tert-butyl group at the carbamate nitrogen and the 3,3-dimethylbutan-2-yl backbone contribute to steric hindrance, influencing reactivity and stability.

Spectroscopic and Physical Data

Key spectroscopic characteristics include:

  • Infrared (IR): Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of carbamate and amide) and ~1250 cm1^{-1} (C–O–C stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 1.40 (s, 9H, tert-butyl), δ 2.75 (s, 3H, N–CH3_3), δ 1.20 (s, 6H, C(CH3_3)2_2).

    • 13C^{13}\text{C}: δ 28.2 (tert-butyl CH3_3), δ 156.1 (carbamate C=O), δ 175.3 (amide C=O).

Table 1: Physical Properties of (S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

PropertyValueSource
Molecular FormulaC12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight244.335 g/mol
Boiling PointNot reported
SolubilityLimited data; soluble in DMF, DMSO

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves coupling N-Boc-L-tert-leucine with methylamine under activated conditions . A representative procedure includes:

  • Activation: N-Boc-L-tert-leucine is treated with a coupling agent (e.g., HATU) in dichloromethane.

  • Aminolysis: Reaction with methylamine yields the methylamide intermediate.

  • Carbamate Formation: Protection of the α-amine with di-tert-butyl dicarbonate (Boc2_2O) completes the synthesis .

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane). Purity is verified via HPLC (>95%) and chiral GC to confirm enantiomeric excess.

Applications in Organic Synthesis

Peptide Chemistry

The Boc group in this compound enables temporary amine protection during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential deprotection using trifluoroacetic acid (TFA) . Recent advances demonstrate its utility in Boc-AAILs (amino acid ionic liquids), where it acts as a solvent, reactant, and catalyst in dipeptide formation .

Pharmaceutical Intermediates

This carbamate serves as a precursor to protease inhibitors and kinase modulators. For example, its incorporation into macrocyclic compounds enhances metabolic stability in drug candidates.

Table 2: Comparative Analysis of Carbamate Protecting Groups

Protecting GroupStability (Acid)Stability (Base)Deprotection Method
BocHighLowTFA
FmocLowHighPiperidine
CbzModerateModerateH2_2/Pd-C

Future Perspectives

Innovations in Protective Group Chemistry

Emerging strategies focus on photolabile Boc derivatives for light-induced deprotection, enabling spatiotemporal control in synthesis . Additionally, enzymatic cleavage methods using esterases may offer greener alternatives .

Expansion into Bioconjugation

The compound’s chiral backbone is being explored for site-specific protein modification, leveraging its reactivity with cysteine residues.

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